

The Pharmacological Profile of Carbiphene Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbiphene hydrochloride*

Cat. No.: *B1668353*

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Introduction

Carbiphene hydrochloride is a compound that has been identified as an analgesic agent.^[1] This technical guide aims to provide a comprehensive overview of the pharmacological profile of **Carbiphene hydrochloride** for researchers, scientists, and drug development professionals. However, it is important to note that detailed public information regarding the pharmacology of this compound is sparse, with the majority of specific data likely contained within a key 1970 publication that is not widely accessible. This guide synthesizes the available information and outlines the gaps in current knowledge.

Core Compound Information

Chemical and Physical Properties

Carbiphene hydrochloride is the hydrochloride salt of Carbiphene. Its chemical and physical properties are summarized in the table below, based on publicly available data.

Property	Value
Chemical Formula	C ₂₈ H ₃₅ ClN ₂ O ₂
Molecular Weight	467.05 g/mol
IUPAC Name	2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide;hydrochloride
CAS Number	467-22-1
Synonyms	Carbiphene HCl, Etomide hydrochloride, SQ 10269

Source: PubChem, MedKoo Biosciences[[1](#)]

Pharmacological Profile

Mechanism of Action

The precise mechanism of action for **Carbiphene hydrochloride**'s analgesic effect is not well-documented in recent, publicly available literature. The primary reference to its analgesic properties dates back to a 1970 study by Jacks and Lavellee, the full text of which is not readily accessible. Without this key resource, a detailed description of its molecular targets and signaling pathways cannot be provided.

Pharmacodynamics

Quantitative data on the pharmacodynamic properties of **Carbiphene hydrochloride**, such as binding affinities to specific receptors (e.g., opioid, cannabinoid, or other relevant pain receptors), and in vitro or in vivo potency (IC₅₀/EC₅₀ values), are not available in the public domain.

Pharmacokinetics

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of **Carbiphene hydrochloride** is not publicly available. Key pharmacokinetic parameters such as

bioavailability, half-life, volume of distribution, and clearance have not been documented in accessible literature.

Toxicology

Similarly, toxicological data, including LD₅₀ values and potential adverse effects, are not detailed in the currently available information.

Experimental Data and Protocols

A comprehensive summary of experimental protocols is not possible due to the lack of accessible primary literature. The key study that would likely contain this information is:

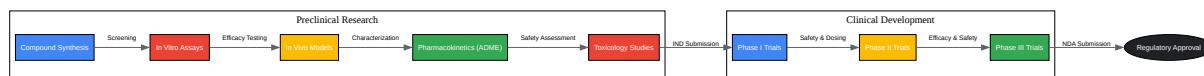
- Jacks QD, Lavellee BW. The analgesic effect of **carbiphene hydrochloride**. Eye Ear Nose Throat Mon. 1970 Nov;49(11):481-6.

Without access to this article, details regarding the experimental models (e.g., animal models of pain), assays used to measure analgesia, and the methodologies employed for any pharmacokinetic or pharmacodynamic studies remain unknown.

Signaling Pathways and Logical Relationships

As the mechanism of action of **Carbiphene hydrochloride** is not elucidated in the available literature, it is not possible to create diagrams of the specific signaling pathways it may modulate.

To illustrate a generalized workflow for analgesic drug discovery and characterization, which would be applicable to a compound like **Carbiphene hydrochloride**, the following logical diagram is provided.



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Caption: A generalized workflow for the discovery and development of a novel analgesic compound.

Conclusion and Future Directions

Carbiphene hydrochloride is identified in the literature as an analgesic agent. However, a detailed understanding of its pharmacological profile is severely limited by the lack of accessible, modern scientific data. The pivotal research from 1970 remains the most specific source of information, but its unavailability prevents a thorough analysis.

For drug development professionals and researchers, the following steps would be necessary to build a comprehensive profile of **Carbiphene hydrochloride**:

- Acquisition of Primary Literature: Obtaining the full text of the 1970 study by Jacks and Lavellee is critical.
- Modern Preclinical Evaluation: If the compound is to be reconsidered for development, a full suite of modern preclinical studies would be required. This would include:
 - Receptor binding and functional assays to determine the mechanism of action.
 - Standardized *in vivo* pain models to confirm and quantify analgesic efficacy.
 - Comprehensive pharmacokinetic (ADME) and toxicology studies.
- Chemical Scaffolding and Analogue Synthesis: Depending on the initial findings, medicinal chemistry efforts could be initiated to optimize the compound's properties.

Without these further investigations, **Carbiphene hydrochloride** remains a compound of historical interest with an incompletely defined pharmacological profile.

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References

- 1. Carvedilol: preclinical profile and mechanisms of action in preventing the progression of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
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